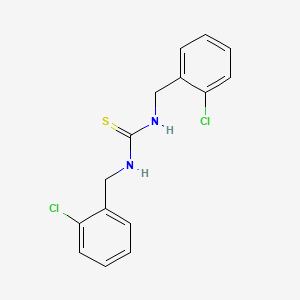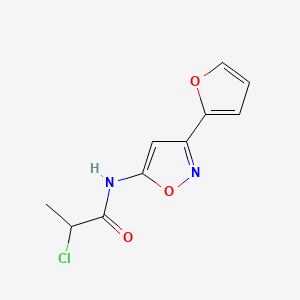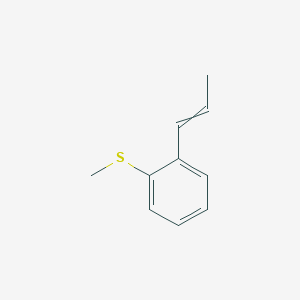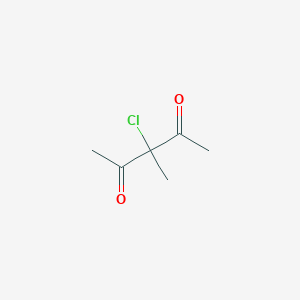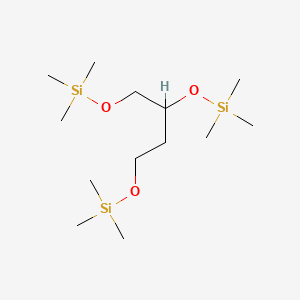
N,N-Dimethyl-N'-(2-methyl-5-nitrophenyl)methanimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dimethyl-N’-(2-methyl-5-nitrophenyl)methanimidamide is an organic compound with the molecular formula C10H13N3O2 It is a derivative of methanimidamide, characterized by the presence of a nitro group and a methyl group on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-N’-(2-methyl-5-nitrophenyl)methanimidamide typically involves the reaction of N,N-dimethylformamide dimethyl acetal with 2-methyl-5-nitroaniline. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-N’-(2-methyl-5-nitrophenyl)methanimidamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, ethanol.
Substitution: Nucleophiles such as amines or thiols, solvents like dimethylformamide.
Oxidation: Potassium permanganate, sulfuric acid, water.
Major Products Formed
Reduction: N,N-Dimethyl-N’-(2-methyl-5-aminophenyl)methanimidamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: N,N-Dimethyl-N’-(2-carboxy-5-nitrophenyl)methanimidamide.
Scientific Research Applications
N,N-Dimethyl-N’-(2-methyl-5-nitrophenyl)methanimidamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-N’-(2-methyl-5-nitrophenyl)methanimidamide involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the dimethylamino group can form hydrogen bonds and electrostatic interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethyl-N’-(4-nitrophenyl)methanimidamide: Similar structure but with the nitro group at the para position.
N,N-Dimethyl-N’-(3-methylphenyl)methanimidamide: Similar structure but without the nitro group.
Uniqueness
N,N-Dimethyl-N’-(2-methyl-5-nitrophenyl)methanimidamide is unique due to the specific positioning of the nitro and methyl groups on the phenyl ring. This unique arrangement imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .
Properties
CAS No. |
36192-16-2 |
|---|---|
Molecular Formula |
C10H13N3O2 |
Molecular Weight |
207.23 g/mol |
IUPAC Name |
N,N-dimethyl-N'-(2-methyl-5-nitrophenyl)methanimidamide |
InChI |
InChI=1S/C10H13N3O2/c1-8-4-5-9(13(14)15)6-10(8)11-7-12(2)3/h4-7H,1-3H3 |
InChI Key |
GCXGIXLKKZHERT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])N=CN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


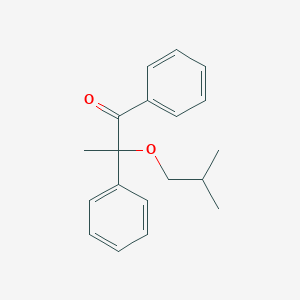

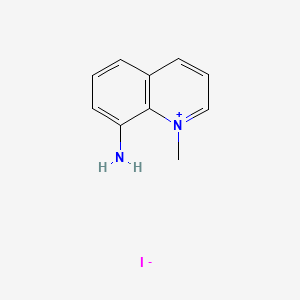

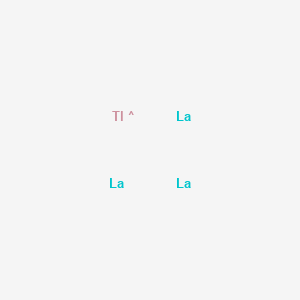

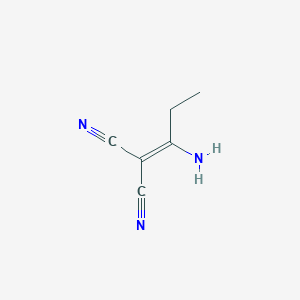

![Dispiro[1,3-dithiolane-2,2'-bicyclo[3.3.1]nonane-6',2''-[1,3]dithiolane]](/img/structure/B14683162.png)
